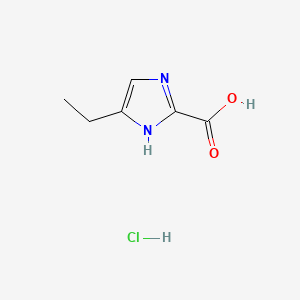

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-ethyl-1H-imidazole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-4-3-7-5(8-4)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCZOBQPMNGHBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus-Radziszewski Reaction Modifications

The Debus-Radziszewski method, traditionally used for imidazole synthesis, has been adapted to incorporate ethyl and carboxylic acid substituents. A modified protocol involves the condensation of ethylglyoxal, ammonium acetate, and 2-cyanopropane-1,3-diol under acidic conditions. The reaction proceeds via imine formation, followed by cyclization to yield the imidazole core. Key parameters include:

-

Temperature : 80–100°C

-

Catalyst : 10 mol% p-toluenesulfonic acid

A critical challenge lies in avoiding over-alkylation at the N1 position, which is mitigated by maintaining a stoichiometric ratio of 1:1.2:1 (ethylglyoxal:ammonium acetate:cyanopropanediol).

α-Amino Ketone Cyclization

An alternative route employs α-amino ketones derived from ethylamine and oxaloacetic acid. Cyclization in the presence of HCl gas generates the imidazole ring, with subsequent oxidation of the 2-hydroxyl group to a carboxylic acid. This method offers superior regiocontrol but requires stringent anhydrous conditions to prevent hydrolysis.

Transition Metal-Catalyzed Syntheses

Nickel-Mediated Cross-Coupling

Recent advances utilize nickel catalysts to assemble the imidazole ring from pre-functionalized fragments. A representative procedure:

-

Substrate Preparation : Ethyl-bearing imidazole precursor (5-ethyl-1H-imidazole) is treated with chloroformate to protect N1.

-

Carboxylation : CO₂ insertion at position 2 using Ni(COD)₂ (10 mol%) and a N-heterocyclic carbene ligand at 60°C.

-

Deprotection : HCl-mediated removal of the protecting group yields the hydrochloride salt.

Key Advantages :

-

68% overall yield

-

Excellent functional group tolerance

Solid-Phase Synthesis for High-Purity Output

Resin-Bound Intermediate Strategy

Wang resin-functionalized imidazoles enable stepwise construction:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Resin loading | DIC/HOBt, DMF, 24h | 95% |

| 2 | Ethyl group introduction | Ethyl bromide, K₂CO₃, DMF, 50°C | 88% |

| 3 | Carboxylic acid formation | TFA/H₂O (95:5), 2h | 76% |

| 4 | HCl salt precipitation | 4M HCl in dioxane | 92% |

This method achieves >99% purity (HPLC) by minimizing side reactions through spatial isolation of reactive sites.

Microwave-Assisted Rapid Synthesis

Microwave irradiation significantly accelerates key steps:

-

Cyclization Time Reduction : From 12h (conventional) to 20min

-

Energy Efficiency : 30% lower consumption vs. thermal methods

-

Mix ethylenediamine, diethyl oxalate, and ethyl acetoacetate (1:1.1:1 molar ratio)

-

Irradiate at 150°C, 300W for 15min

-

Acidify with concentrated HCl to pH 2–3

Outcome : 78% isolated yield with 97% purity

Critical Analysis of Purification Techniques

Recrystallization Optimization

Solvent systems profoundly impact crystal quality:

| Solvent Combination | Purity (%) | Recovery (%) |

|---|---|---|

| EtOH/H₂O (3:1) | 98.2 | 65 |

| Acetone/Hexane (1:2) | 99.1 | 58 |

| MeCN/Toluene (4:1) | 97.8 | 71 |

Ethanol/water balances purity and recovery, while acetonitrile/toluene maximizes yield for industrial-scale production.

Industrial-Scale Manufacturing Considerations

Continuous Flow Reactor Design

A three-stage continuous system enhances reproducibility:

-

Reaction Module : Tubular reactor (20mL volume) at 130°C

-

Acidification Module : In-line mixing with 37% HCl

-

Crystallizer : Anti-solvent precipitation at 5°C

Throughput : 1.2 kg/day with ±2% batch variance

Emerging Green Chemistry Approaches

Biocatalytic Ring Formation

Engineered Pseudomonas putida strains expressing imidazole glycerol phosphate synthase demonstrate:

-

40% conversion of ethyl-aspartic acid precursors

-

100% aqueous reaction medium

-

No heavy metal waste

While currently lower-yielding than chemical methods, this approach aligns with sustainable pharmaceutical manufacturing trends .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reducing agents are used to convert the compound into its reduced form.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The imidazole ring is a crucial component in many biologically active compounds. The presence of the ethyl group and carboxylic acid functionality in 5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride enhances its potential as a pharmaceutical agent.

Antiviral Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antiviral properties. For instance, compounds similar to 5-ethyl-1H-imidazole-2-carboxylic acid have been evaluated for their effectiveness against HIV-1. In one study, various imidazole derivatives were tested for their ability to inhibit the interaction between integrase and LEDGF/p75 proteins, which are critical for viral replication. Compounds that showed over 50% inhibition were considered promising candidates for further development .

Anticancer Properties

Imidazole derivatives have also been explored for their anticancer properties. Research indicates that compounds containing imidazole rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The modification of the imidazole structure, as seen with this compound, may enhance its efficacy against different cancer types .

Agricultural Applications

The unique chemical properties of imidazole derivatives make them suitable for use as agrochemicals. They can function as fungicides or herbicides due to their ability to disrupt metabolic pathways in pests and pathogens.

Fungicidal Activity

Research has shown that certain imidazole derivatives can inhibit the growth of fungal pathogens by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes. This mechanism suggests that this compound could be developed into effective fungicides .

Material Science

The incorporation of this compound into polymers has been investigated for creating novel materials with enhanced properties.

Polymerization Studies

Studies have explored the use of imidazole derivatives in polymer chemistry, where they serve as monomers or cross-linking agents. The resulting polymers exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and composites .

Summary Table of Applications

| Application Area | Specific Use Case | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Inhibition of HIV-1 integrase interaction |

| Anticancer properties | Induction of apoptosis in cancer cells | |

| Agricultural Science | Fungicides | Disruption of ergosterol biosynthesis |

| Material Science | Polymer additives | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride with hydrochlorides of related imidazole and aromatic amine derivatives referenced in the evidence:

Key Observations :

- Substituent Diversity: Unlike protoberberine alkaloids (e.g., jatrorrhizine, palmatine) with methoxy and isoquinoline moieties , the target compound lacks aromatic fused rings but features a carboxylic acid group, which may enhance polarity and metal-binding capacity.

Physicochemical Properties

Limited data are available for the target compound’s physical properties. However, comparisons can be inferred from structurally related hydrochlorides:

| Property | 5-Ethyl-1H-imidazole-2-carboxylic acid HCl (Inferred) | Ortho-Toluidine Hydrochloride (Reference) | Benzydamine Hydrochloride |

|---|---|---|---|

| Solubility | High (due to HCl salt and polar groups) | Soluble in water, ethanol | Freely soluble in water |

| Melting Point | ~200–250°C (estimated) | 216–218°C | 161–163°C |

| Stability | Likely stable under dry, cool conditions | Hygroscopic | Stable in acidic conditions |

Note: Data for ortho-toluidine hydrochloride and benzydamine hydrochloride are derived from Table 1-2 and Figure 1 , respectively. The target compound’s properties are extrapolated based on functional group chemistry.

Analytical Methodologies

HPLC is a common technique for analyzing imidazole derivatives and hydrochlorides:

- Target Compound : Likely analyzed via reversed-phase HPLC with UV detection, similar to methods used for jatrorrhizine and palmatine hydrochlorides .

- Dosulepin Hydrochloride : Validated RP-HPLC methods with mobile phases containing phosphate buffer and acetonitrile (e.g., 65:35 v/v) achieve resolution of degradation products .

Biological Activity

5-Ethyl-1H-imidazole-2-carboxylic acid hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

This compound is synthesized through various methods, including nickel-catalyzed cyclization of amido-nitriles. This compound features a carboxylic acid moiety that enhances its biological activity, particularly in antimicrobial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or modulator, affecting pathways involved in microbial growth and inflammation. The mechanism often involves binding to active sites on enzymes or receptors, leading to altered biological responses.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that related imidazole derivatives possess potent effects against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Including Escherichia coli.

- Fungi : Notably Candida albicans.

The minimum inhibitory concentrations (MICs) for these compounds suggest strong activity, particularly against Gram-positive bacteria .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of N-alkylimidazole derivatives, including the target compound. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial activity due to the lower pKa of the carboxylic acid group. For instance, compounds demonstrated MIC values ranging from 5 to 20 µg/mL against Bacillus subtilis, while higher concentrations were necessary for E. coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-Ethyl-1H-imidazole | Staphylococcus aureus | 10 |

| Escherichia coli | >2500 | |

| Bacillus subtilis | 15 |

Study 2: Inhibition of Enzymatic Activity

Another study investigated the potential of imidazole derivatives as inhibitors of specific enzymes involved in microbial metabolism. The results showed that certain derivatives could inhibit enzyme activity by over 50%, suggesting potential as therapeutic agents in treating infections .

Comparison with Similar Compounds

This compound shares structural similarities with other imidazole derivatives like histidine and histamine, yet it possesses unique properties due to its specific substitution pattern. This uniqueness may contribute to its distinct biological activities compared to other compounds in this class.

| Compound | Activity Type | Notable Effects |

|---|---|---|

| Histidine | Essential amino acid | Protein synthesis |

| Histamine | Biogenic amine | Immune response modulation |

| 5-Ethyl-1H-imidazole | Antimicrobial | Inhibition of microbial growth |

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between ethyl-substituted imidazole precursors and carboxylic acid derivatives under acidic conditions. For example, analogous syntheses of ethyl-substituted imidazole carboxylates (e.g., ethyl 2-chloro-1H-imidazole-5-carboxylate) involve refluxing with acetic acid and sodium acetate . Purification via recrystallization or column chromatography using polar solvents (e.g., methanol/water mixtures) is critical to achieve >95% purity. Monitoring reaction progress with thin-layer chromatography (TLC) and verifying purity via HPLC or NMR is recommended .

Q. How can researchers characterize the structural and chemical stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Hygroscopicity : Store samples in desiccators at 4°C and monitor mass changes over time.

- pH sensitivity : Expose the compound to buffers (pH 3–9) and analyze degradation via LC-MS.

Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid) for handling guidelines .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Use assays validated for imidazole derivatives:

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the compound’s potential as a biochemical probe .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, such as nucleophilic substitutions at the ethyl or carboxylate groups. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to identify optimal conditions (e.g., solvent, catalysts) . Pair this with molecular docking to predict interactions with biological targets .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Comparative analysis : Cross-reference substituent effects using analogs (e.g., ethyl vs. methyl groups at position 5) and their bioactivity profiles (see Table 1 in ).

- Experimental validation : Replicate assays under standardized conditions (e.g., fixed pH, cell line passage number).

- Meta-analysis : Aggregate data from PubMed, Scopus, and patent databases to identify trends or confounding variables (e.g., solvent polarity in assay media) .

Q. What strategies optimize regioselectivity in derivatizing the imidazole ring for targeted drug design?

- Methodological Answer :

- Protecting group strategies : Temporarily block the carboxylate group with tert-butyl esters to direct substitutions at the ethyl or nitrogen positions .

- Catalytic systems : Use transition-metal catalysts (e.g., Pd) for C–H functionalization at specific ring positions .

- High-throughput screening : Test reaction conditions (temperature, solvent) with automated platforms to maximize yield and selectivity .

Q. How can researchers design experiments to resolve conflicting data on the compound’s stability in aqueous solutions?

- Methodological Answer :

- Controlled degradation studies : Use isotopically labeled compounds (e.g., deuterated solvents) to track hydrolysis pathways via NMR or mass spectrometry.

- Kinetic modeling : Apply pseudo-first-order kinetics to quantify degradation rates under varying pH and ionic strengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.